2,6-Dibromo-3-methylphenol
Description
Contextualization within the Field of Halogenated Phenol (B47542) Chemistry
Halogenated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms. The presence and position of these halogens, along with other substituents, profoundly influence the molecule's physical and chemical properties. This class of compounds is notable for its diverse applications, including in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
Within this broad category, 2,6-Dibromo-3-methylphenol is a specific example of a dibrominated cresol (B1669610) (methylphenol). Cresols are naturally occurring aromatic organic compounds that can also be manufactured. wikipedia.org They are categorized as methylphenols and are utilized as precursors for a range of other compounds and materials. wikipedia.org The introduction of two bromine atoms ortho to the hydroxyl group and a methyl group meta to it creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.
The study of halogenated phenols also extends to understanding their environmental presence and degradation. For instance, research has explored the photocatalytic degradation of compounds like 2,6-dibromo-4-methylphenol (B1582163) as a method for water treatment, highlighting the environmental relevance of this class of molecules. beilstein-journals.org
Significance of Dibrominated Cresols as Building Blocks in Organic Synthesis
Dibrominated cresols, such as this compound, serve as versatile building blocks in organic synthesis. The bromine atoms act as useful handles for further chemical transformations, allowing for the introduction of a variety of functional groups through reactions like cross-coupling, substitution, and metallation. tandfonline.com
For example, the bromine atoms on the aromatic ring can be displaced to form new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in the construction of more complex molecular architectures. This reactivity has been exploited in the synthesis of a wide range of organic molecules. tandfonline.com
The strategic placement of the bromine and methyl groups on the phenol ring in this compound allows for regioselective reactions, providing chemists with precise control over the synthetic outcome. This level of control is crucial in multi-step syntheses where specific isomers are required.
Overview of Key Research Trajectories and Academic Relevance
Current research involving this compound and related compounds is multifaceted. One significant area of investigation is its use as a precursor in the synthesis of novel ligands for catalysis. For instance, it has been used in the synthesis of 2,6-bis(diphenylphosphino)-4-methylphenol, a ligand that can be used to create metal complexes with potential applications in catalysis. tandfonline.com
Another important research trajectory is the exploration of the biological activities of molecules derived from dibrominated cresols. While this article will not detail specific therapeutic uses, the underlying synthetic chemistry is a vibrant area of academic inquiry. nih.gov
Furthermore, the study of the fundamental reactivity of halogenated phenols continues to be of academic interest. Research into the mechanisms of bromination and other electrophilic substitution reactions on cresol derivatives provides valuable insights into organic reaction mechanisms. rsc.orgresearchgate.net The photocatalytic degradation of related compounds like 2,6-dibromo-4-methylphenol is also an active area of research, driven by the need for effective environmental remediation technologies. beilstein-journals.org
Below is a table summarizing the key properties of this compound and a related compound for comparison.
| Property | This compound | 2,4-Dibromo-6-methylphenol (B165728) |
| Molecular Formula | C₇H₆Br₂O | C H₆Br₂O |
| Molecular Weight | 265.93 g/mol | 265.93 g/mol |
| Appearance | Data not available | White or off-white crystalline solid solubilityofthings.com |
| CAS Number | 2432-14-6 | 609-22-3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYFQPUFRRBIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311557 | |
| Record name | 2,6-Dibromo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100477-79-0 | |
| Record name | 2,6-Dibromo-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100477-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2,6 Dibromo 3 Methylphenol
Direct Bromination Approaches
Direct bromination of 3-methylphenol (m-cresol) is a common strategy to introduce bromine atoms onto the aromatic ring. The hydroxyl and methyl groups on the phenol (B47542) ring direct the electrophilic substitution to specific positions. However, controlling the regioselectivity to obtain the desired 2,6-dibromo isomer can be challenging due to the activating nature of the phenol, which can lead to over-bromination. mdpi.comsemanticscholar.org
Regioselective Electrophilic Aromatic Substitution for Phenols
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic compounds like phenols. ccspublishing.org.cn The hydroxyl group is a strong activating and ortho-, para-directing group. In the case of 3-methylphenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The methyl group is also an activating and ortho-, para-directing group. The interplay of these two directing groups influences the position of bromination.
Several methods have been developed to enhance regioselectivity in the bromination of phenols. nih.gov The use of specific brominating agents and reaction conditions can favor the formation of a particular isomer. mdpi.com For instance, the use of dioxane dibromide under solvent-free conditions has been reported to provide highly regioselective ring bromination of aromatic compounds. tandfonline.com Another approach involves using N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel, which can also lead to regioselective bromination. nih.gov Zeolites have also been shown to induce high para-selectivity in the electrophilic bromination of some aromatic substrates. nih.gov
For the synthesis of 2,6-dibromo-3-methylphenol, the challenge lies in directing the bromine atoms to the two positions ortho to the hydroxyl group while avoiding substitution at the para-position (C4). The steric hindrance from the adjacent methyl group at C3 can influence the substitution pattern.
Oxidative Bromination Techniques
Oxidative bromination offers an alternative to using molecular bromine directly. beilstein-journals.orgbeilstein-journals.org These methods generate the electrophilic bromine species in situ from a bromide source in the presence of an oxidant. mdpi.comsemanticscholar.org This approach can be milder and offer better control over the reaction. beilstein-journals.orgnih.gov
Common oxidants used in these reactions include hydrogen peroxide (H₂O₂), dimethyl sulfoxide (B87167) (DMSO), and bromate (B103136). mdpi.comsemanticscholar.org For example, the combination of hydrobromic acid (HBr) and H₂O₂ can be used to brominate 4-methylphenol selectively in a two-phase system. acs.org Graphene oxide has also been explored as a catalyst for the oxidative bromination of phenols and anilines in water, demonstrating high selectivity. nih.gov The choice of oxidant and reaction conditions can significantly impact the regioselectivity of the bromination. researchgate.net
A study on the oxidative bromination of phenols catalyzed by a vanadium-dependent bromoperoxidase showed selective para-bromination. researchgate.net This highlights the potential of enzymatic and biomimetic systems to achieve high regioselectivity.
Catalyst-Mediated Bromination Reactions
Catalysts play a crucial role in modern organic synthesis by enhancing reaction rates and controlling selectivity. ccspublishing.org.cnnih.govresearchgate.net Several catalytic systems have been developed for the bromination of phenols. beilstein-journals.org
Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly method for various organic transformations, including the bromination of phenols. beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-journals.orgnih.gov This technique utilizes a photoredox catalyst, such as [Ru(bpy)₃]Cl₂, which, upon irradiation with visible light, can generate a bromine radical from a bromide source. researchgate.net This in situ generation of the brominating agent allows for mild reaction conditions and high selectivity. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction often proceeds with high chemical yield and regioselectivity. beilstein-journals.orgbeilstein-journals.org
Transition metals are widely used as catalysts in C-H functionalization reactions, including halogenation. beilstein-journals.org Copper-catalyzed systems have been reported for the chlorination and bromination of phenols. beilstein-journals.org For instance, CuCl₂ in the presence of a lithium halide and oxygen can be used for the aerobic halogenation of phenols. beilstein-journals.org However, oxidative bromination of phenols using copper catalysts has been noted to exhibit lower para-regioselectivity compared to chlorination. beilstein-journals.org Other metals like ruthenium, rhodium, palladium, and gold have also been used in metal-catalyzed bromination reactions of arenes. nih.govrsc.orgrsc.org
Synthesis via Functional Group Interconversions and Precursor Modification
An alternative strategy for synthesizing this compound involves the modification of a pre-functionalized aromatic ring. This approach can offer better control over the final substitution pattern by introducing the bromine atoms at a specific stage of the synthesis.
One such method involves the protection of the phenol functionality, followed by a directed lithiation and subsequent reaction with an electrophilic bromine source. For example, the ethoxymethyl (EOM) group has been used to protect the hydroxyl group of 2,6-dibromo-4-methylphenol (B1582163). tandfonline.com While this example starts with a brominated phenol, a similar strategy could be envisioned starting from 3-methylphenol. After protection of the hydroxyl group, a directed ortho-metalation could be performed, followed by quenching with a bromine source. Deprotection would then yield the desired this compound.
Another potential route could involve the synthesis of a precursor with directing groups that facilitate the desired bromination pattern, followed by the conversion of these groups to the final hydroxyl and methyl functionalities. The principles of functional group interconversions are well-established in organic chemistry and provide a versatile toolbox for the synthesis of complex molecules. fiveable.mevanderbilt.edu
Below is a table summarizing some of the synthetic approaches:
| Method | Reagents/Catalysts | Key Features | Reference(s) |
| Direct Bromination | Dioxane dibromide | Solvent-free, highly regioselective | tandfonline.com |
| N-bromosuccinimide (NBS)/silica gel | Regioselective | nih.gov | |
| Oxidative Bromination | HBr/H₂O₂ | In situ generation of bromine, two-phase system | acs.org |
| Graphene oxide | Catalytic, high selectivity in water | nih.gov | |
| Photoredox Catalysis | [Ru(bpy)₃]Cl₂, visible light | Mild conditions, high yield and regioselectivity | beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Metal-Catalyzed Bromination | CuCl₂/LiBr/O₂ | Aerobic conditions | beilstein-journals.org |
| Functional Group Interconversion | Protecting groups, organolithium reagents | High control over substitution pattern | tandfonline.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of halogenated aromatic compounds, including this compound, has traditionally relied on methods that are now considered environmentally burdensome. The classical approach often involves the use of elemental liquid bromine, which is highly corrosive, toxic, and poses significant handling and transportation risks. ias.ac.in Furthermore, electrophilic substitution reactions with liquid bromine typically result in only 50% bromine atom efficiency, generating hydrogen bromide (HBr) as a toxic and corrosive byproduct. ias.ac.in In response to increasing environmental regulations and a collective push towards sustainable chemical manufacturing, research has focused on developing greener synthetic routes for the bromination of phenols. wku.edu These "green chemistry" approaches aim to reduce hazards, minimize waste, improve atom economy, and utilize safer materials and conditions.
The core of greening the synthesis of this compound lies in replacing hazardous molecular bromine with safer alternatives and employing catalytic systems that enhance efficiency and selectivity. cambridgescholars.comresearchgate.net A prominent strategy is the in situ generation of the brominating species from less hazardous bromide sources, such as hydrobromic acid or alkali metal bromide salts (KBr, NaBr). researchgate.netnih.gov This is typically achieved by using a benign oxidant, with hydrogen peroxide (H₂O₂) being a prime example, as its only byproduct is water. researchgate.nettandfonline.com Such oxidative bromination methods avoid the direct handling of Br₂ and can be highly efficient. researchgate.net
Other green principles applied to this synthesis include the use of environmentally friendly and recyclable catalysts like boric acid tandfonline.comtandfonline.com, zeolites researchgate.netmdpi.com, and layered double hydroxides mdpi.com, and the use of greener solvents like water and ethanol, which are preferable to halogenated organic solvents. researchgate.nettandfonline.com These modern methodologies not only offer a safer and more sustainable pathway to this compound but also often provide high yields and improved regioselectivity. tandfonline.commdpi.com
The development of alternative brominating systems is central to applying green chemistry to the synthesis of this compound. These systems are designed to avoid the use of hazardous liquid bromine by generating the active brominating agent in the reaction mixture.
Hydrogen Peroxide-Hydrogen Bromide (H₂O₂-HBr) System: This system is an effective method for the oxidative bromination of phenols. researchgate.netacs.org Hydrogen peroxide acts as a clean oxidant to convert HBr into an active electrophilic bromine species in situ. The primary byproduct of the oxidation is water, making this a highly atom-economical and environmentally friendly process. ias.ac.inresearchgate.net The reaction can be performed in a two-phase liquid-liquid system, which can simplify the separation and purification of the product. acs.org For the synthesis of bromo-phenols, this method has demonstrated high selectivity and yield by controlling the molar ratio of the reactants. acs.org
Bromide Salts with Oxidants: An even safer approach involves replacing the corrosive HBr with more stable alkali bromide salts like potassium bromide (KBr) or sodium bromide (NaBr). tandfonline.commdpi.com In these protocols, an oxidant is required to convert the bromide ion (Br⁻) to the electrophilic brominating agent.
With Hydrogen Peroxide (H₂O₂): The combination of KBr and H₂O₂ is a common green bromination method, often facilitated by a catalyst. tandfonline.comtandfonline.com
With Oxone®: Oxone® (potassium peroxymonosulfate) is another effective oxidant used with ammonium (B1175870) bromide for the mild and regioselective oxidative bromination of aromatic compounds. researchgate.net
With Bromate (BrO₃⁻): A reagent system composed of a 2:1 molar ratio of bromide (Br⁻) to bromate (BrO₃⁻) can be prepared from the alkaline intermediates of industrial bromine recovery processes. ias.ac.inrsc.org When acidified, this mixture generates hypobromous acid (HOBr) as the reactive species, achieving high bromine atom efficiency in the bromination of phenols under ambient conditions without a catalyst. ias.ac.inrsc.org
N-Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of various aromatic compounds under mild conditions. cambridgescholars.com While its preparation often involves liquid bromine, its use is considered a greener alternative in some contexts, especially when used in aqueous media, which reduces the need for volatile organic solvents. cambridgescholars.comresearchgate.net
| Brominating System | Key Reagents | Typical Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|---|
| In Situ Bromine Generation | HBr, H₂O₂ | None required | Water, Ethylenedichloride | High atom economy (water is the byproduct), avoids handling Br₂, high selectivity. | researchgate.netacs.org |
| Catalytic Bromide Salt Oxidation | KBr, H₂O₂ | Boric Acid | Water, Ethanol | Uses stable bromide salt, inexpensive and recyclable catalyst, mild conditions. | tandfonline.comtandfonline.com |
| Bromide/Bromate System | NaBr/NaBrO₃ (2:1 mix) | None required (acidified in situ) | Water | High bromine atom efficiency, utilizes industrial byproducts, avoids liquid Br₂. | ias.ac.inrsc.org |
| Solid Brominating Agent | N-Bromosuccinimide (NBS) | None required | Aqueous media | Solid reagent, mild reaction conditions. | cambridgescholars.comresearchgate.net |
Catalysis is a cornerstone of green chemistry, and its application to the synthesis of this compound can significantly improve reaction rates, yields, and regioselectivity, while minimizing waste.
Boric Acid Catalysis: A highly effective, eco-friendly, and practical protocol for the bromination of phenols utilizes boric acid as a catalyst. tandfonline.comtandfonline.com The reaction proceeds using potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as the oxidant in water or ethanol. tandfonline.com Boric acid is inexpensive, safe to handle, and recyclable. It is believed to generate peroxoborate in solution, which effectively catalyzes the bromination at room temperature in a selective manner. tandfonline.comtandfonline.com This method offers high product yields, mild reaction conditions, and high selectivity. tandfonline.com For instance, the bromination of phenol using KBr and H₂O₂ saw a significant increase in yield (from 50% to 75%) and a drastic reduction in reaction time (from 3 hours to 20 minutes) upon the addition of just 5 mol% of boric acid. tandfonline.com
Zeolite Catalysis: Zeolites are crystalline aluminosilicates with a porous structure that can act as shape-selective catalysts. Their use in the bromination of aromatic compounds can lead to high regioselectivity, particularly favoring para-substitution. researchgate.netmdpi.com For example, the bromination of toluene (B28343) over a NaY zeolite catalyst yielded 98% of the para-isomer. mdpi.com While specific data for 3-methylphenol is limited in the provided context, the principle of using zeolites to direct bromination to specific positions on the aromatic ring is a key green strategy. Zeolites are reusable, which further enhances their environmental credentials. researchgate.net
Layered Double Hydroxide (B78521) (LDH) Catalysis: Layered double hydroxides have been employed to create efficient and regioselective bromination reagents. A system using KBr with ZnAl–BrO₃⁻–LDHs has been developed for the monobromination of phenols. mdpi.com This method demonstrates excellent regioselectivity, favoring substitution at the para position. For substrates where the para position is occupied, like 3-methylphenol, the reaction would be directed to the ortho positions. The reaction features cheap reagents, mild conditions, and high atom economy. mdpi.com
| Substrate | Catalyst | Reagents | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Phenol | Boric Acid (5 mol%) | KBr, H₂O₂ | Water | Yield increased to 75% in 20 minutes at room temperature. | tandfonline.com |
| Phenols | ZnAl–BrO₃⁻–LDHs | KBr | Acetic Acid / Water | Excellent regioselectivity for para-monobromination with high yields. | mdpi.com |
| Toluene (as phenol analog) | Zeolite NaY | Bromine | Dichloromethane | High para-selectivity (98% p-bromotoluene). Demonstrates principle of shape-selectivity. | mdpi.com |
| m-Cresol | None (illustrates substrate reactivity) | NaBr/NaBrO₃, H₂SO₄ | Water | Successfully brominated under ambient conditions without a catalyst. | ias.ac.inrsc.org |
Chemical Reactivity and Transformation Studies of 2,6 Dibromo 3 Methylphenol
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring in 2,6-dibromo-3-methylphenol is significantly influenced by the directing effects of the hydroxyl and methyl groups, as well as the deactivating, yet ortho-, para-directing, nature of the bromine atoms.
Mechanistic Investigations of Bromine Atom Displacement and Functionalization
While the bromine atoms in this compound are generally stable, they can be displaced under specific reaction conditions. Nucleophilic aromatic substitution (SNA r) reactions on brominated phenols are typically challenging due to the electron-rich nature of the phenol (B47542) ring. However, such reactions can be facilitated by the presence of strong electron-withdrawing groups or through the use of powerful nucleophiles under harsh conditions. libretexts.orglibretexts.org The mechanism for such a displacement would likely proceed through an addition-elimination pathway, involving the formation of a transient, negatively charged Meisenheimer complex. libretexts.orglibretexts.org
Research on related brominated phenols has shown that the position of the bromine atoms and the presence of other substituents significantly affect the feasibility and outcome of these displacement reactions. rsc.org For instance, studies on the bromination of 3,4-dimethylphenol (B119073) have revealed that the resulting dibromo- and tribromo- derivatives can undergo rearrangements and further substitutions, highlighting the complex interplay of electronic and steric effects. rsc.org
Hydroxyl Group Reactivity: Derivatization to Ethers and Esters
The hydroxyl group of this compound is a key site for chemical modification, readily undergoing reactions to form ethers and esters. These derivatization reactions are fundamental in organic synthesis, allowing for the protection of the hydroxyl group or the introduction of new functional moieties.
Etherification: The formation of ethers typically involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide ion. This more nucleophilic species can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via a Williamson ether synthesis to yield the desired ether derivative.
Esterification: Esters of this compound can be prepared by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen halide byproduct and to activate the phenol for acylation. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although this method is generally less efficient for phenols.
Cross-Coupling Reactions Involving the Dibrominated Framework
The two bromine atoms on the aromatic ring of this compound serve as valuable handles for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures. Dibromo monomers are frequently utilized in cross-coupling reactions like Suzuki and Stille reactions to synthesize semiconducting polymers. ossila.com
Common cross-coupling reactions applicable to this dibrominated framework include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond at the position of the bromine atom. This is a versatile method for creating biaryl structures or for introducing alkyl or vinyl groups. mdpi.com
Heck Coupling: Palladium-catalyzed reaction with an alkene can lead to the formation of a substituted alkene, where the new carbon-carbon bond is formed between the aromatic ring and one of the sp² carbons of the alkene.
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction with a terminal alkyne results in the formation of an aryl-alkyne bond.
Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine allows for the formation of a new carbon-nitrogen bond, providing access to arylamine derivatives. acs.org
Kumada Coupling: This reaction involves the use of a Grignard reagent and a nickel or palladium catalyst to form a carbon-carbon bond. core.ac.uk
The regioselectivity of these cross-coupling reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions, potentially allowing for the selective functionalization of one bromine atom over the other.
Photochemical and Radiolytic Transformations of Brominated Phenols
Brominated phenols, including this compound, are susceptible to transformation upon exposure to ultraviolet (UV) light or ionizing radiation. These processes can lead to the degradation of the parent compound and the formation of various photoproducts.
Studies on brominated phenols have demonstrated that photolysis can induce the cleavage of the carbon-bromine bond, leading to the formation of debrominated products and bromide ions. beilstein-journals.orgnih.gov For instance, the direct photolysis of 2,6-dibromo-4-methylphenol (B1582163) in aqueous solution has been shown to be significantly faster than that of phenol, indicating that the bromine substituents facilitate this process. beilstein-journals.orgnih.gov The primary reaction in the photocatalytic degradation of similar compounds like tetrabromobisphenol A (TBBPA) involves the cleavage between a benzene (B151609) ring and the isopropyl group. mdpi.com
The photochemical behavior of these compounds is also influenced by the pH of the medium, as the phenol and phenolate (B1203915) forms exhibit different photochemical reactivities. acs.orgnih.gov In the presence of dissolved organic matter (DOM) in marine environments, the photochemical formation of bromophenols can be enhanced, suggesting a natural pathway for the production of organobromine compounds. publish.csiro.au
Radiolytic studies, which involve the use of high-energy radiation, can provide further insights into the reaction mechanisms. Pulse radiolysis has been used to investigate the oxidation of bromide ions by hydroxyl radicals, a key process in the transformation of brominated phenols in aqueous environments. researchgate.net
Kinetic and Mechanistic Studies of Reactivity
Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for controlling its transformations and predicting its environmental fate.
Kinetic studies on the degradation of 2,6-dibromo-4-methylphenol have been conducted using various methods, including ozonolysis and photocatalysis. beilstein-journals.orgnih.gov These studies have determined reaction rate constants and half-lives under different conditions. For example, the apparent rate constant for the degradation of 2,6-dibromo-4-methylphenol during direct photolysis was found to be 31.5 × 10⁻³ min⁻¹, with a half-life of 22 minutes. beilstein-journals.orgnih.gov In contrast, the half-life for the direct photolysis of phenol was significantly longer at 1732.9 minutes. beilstein-journals.orgnih.gov
| Degradation Method | Compound | Apparent Rate Constant (min⁻¹) | Half-life (min) |
| Direct Photolysis | 2,6-Dibromo-4-methylphenol | 31.5 × 10⁻³ | 22 |
| Direct Photolysis | Phenol | - | 1732.9 |
| Photocatalysis (Magnetite M1) | 2,6-Dibromo-4-methylphenol | 149 × 10⁻³ | - |
| Photocatalysis (Magnetite M2) | 2,6-Dibromo-4-methylphenol | 220 × 10⁻³ | - |
Mechanistic investigations often involve the identification of reaction intermediates and final products. For instance, in the photocatalytic degradation of TBBPA, intermediates such as 2,6-dibromo-4-isopropylphenol (B1289882) and 2,6-dibromo-4-methylphenol have been identified. mdpi.com The study of electrophilic substitution reactions of related phenols, such as 3,4-dimethylphenol, has provided insights into the formation of dienone intermediates and subsequent rearrangement pathways. rsc.org
Acid-Base Equilibria and Their Influence on Reactivity
The phenolic hydroxyl group of this compound is weakly acidic and can participate in acid-base equilibria. The acidity of the phenol is quantified by its pKa value, which is the pH at which the concentrations of the protonated (phenol) and deprotonated (phenoxide) forms are equal.
The pKa of 2,6-dibromo-4-methylphenol has been reported to be approximately 7.21. beilstein-journals.orgnih.gov This indicates that at a pH below 7.21, the undissociated phenol form will predominate, while at a pH above 7.21, the dissociated phenoxide form will be the major species.
The state of this equilibrium has a profound influence on the reactivity of the molecule:
Nucleophilicity: The phenoxide ion is a much stronger nucleophile than the neutral phenol. Therefore, reactions involving nucleophilic attack by the oxygen atom, such as ether and ester formation, are typically carried out under basic conditions to favor the formation of the more reactive phenoxide.
Electrophilic Aromatic Substitution: The phenoxide form is also much more strongly activating towards electrophilic aromatic substitution than the neutral phenol. This is because the negative charge on the oxygen atom can be delocalized into the aromatic ring, significantly increasing its electron density and making it more susceptible to attack by electrophiles.
Photochemical and Oxidative Reactivity: The phenolate and phenol forms can exhibit different photochemical and oxidative degradation rates. For instance, in the ozonolysis of 2,6-dibromo-4-methylphenol, the higher reactivity of the phenoxide ion contributes to a greater degradation efficiency compared to phenol under the same conditions. beilstein-journals.orgnih.gov
The interplay between the acid-base equilibrium and the various reaction pathways is a critical consideration in the study and application of this compound.
Derivatization and Analog Synthesis from 2,6 Dibromo 3 Methylphenol
Synthesis of Novel Brominated Phenolic Ethers and Esters
The hydroxyl group of 2,6-Dibromo-3-methylphenol is a primary site for derivatization, allowing for the synthesis of various phenolic ethers and esters. These reactions typically involve the substitution of the phenolic hydrogen.
Phenolic Ethers: The synthesis of ethers from this compound can be achieved via Williamson ether synthesis. In this reaction, the phenol (B47542) is first deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide. The significant steric hindrance from the two ortho-bromine atoms can influence the reaction conditions required. For the closely related compound, 2,6-Dibromo-4-methylphenol (B1582163), its methyl ether (2,6-Dibromo-4-methylanisole) is a known derivative, suggesting a similar pathway is viable. The reaction would typically proceed by treating this compound with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile, followed by the addition of an alkylating agent like methyl iodide or benzyl (B1604629) bromide.
Phenolic Esters: Esterification of this compound can be accomplished by reacting it with an acyl halide or an acid anhydride (B1165640) under basic conditions (Schotten-Baumann reaction). The phenol is typically dissolved in a non-protic solvent, and a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the hydrogen halide byproduct. The steric hindrance from the ortho-bromo groups may necessitate the use of more reactive acylating agents or catalysts to achieve high yields.
The table below outlines plausible synthetic routes for these derivatives based on standard organic chemistry principles and reactions of analogous compounds.
| Derivative Type | General Reaction | Reagents | Typical Conditions |
| Phenolic Ether | Williamson Ether Synthesis | 1. Base (e.g., K₂CO₃, NaH)2. Alkyl Halide (e.g., CH₃I, C₆H₅CH₂Br) | Polar aprotic solvent (e.g., Acetone, DMF), Room temperature to reflux |
| Phenolic Ester | Acylation | 1. Acyl Halide or Anhydride (e.g., Acetyl Chloride, Benzoyl Chloride)2. Base (e.g., Pyridine, Triethylamine) | Aprotic solvent (e.g., Dichloromethane, THF), 0°C to room temperature |
Preparation of Organometallic Derivatives and Ligands
The structure of this compound offers multiple avenues for the creation of organometallic compounds and ligands. These can involve the acidic phenolic proton or the reactive carbon-bromine bonds.
A primary route to forming organometallic complexes is through the synthesis of Schiff base ligands. innovareacademics.in These are typically formed by the condensation reaction of a primary amine with an aldehyde or ketone. A common strategy involves first introducing an aldehyde group onto the phenol ring, for example, through formylation. The resulting aldehyde can then be reacted with a variety of amines to produce tridentate or polydentate Schiff base ligands. These ligands, which possess N,O-donor sites, are excellent for chelating with transition metal ions such as Cu(II), Zn(II), Co(II), and Ni(II). innovareacademics.inrsc.org The chelation process often involves the deprotonation of the phenolic hydroxyl group, leading to the formation of a stable, neutral metal complex.
Another approach involves the direct reaction of the carbon-bromine bonds. The reaction of organic halides with active metals like magnesium or lithium is a standard method for preparing organometallic reagents. libretexts.orgmsu.edu It is plausible that this compound could be converted into a Grignard or organolithium reagent via halogen-metal exchange. This would involve reacting the compound with magnesium metal or an organolithium reagent like n-butyllithium, typically in an inert ether solvent like THF. Such a reaction would replace one or both bromine atoms with a metal, creating a highly reactive species that can be used in further cross-coupling reactions to build more complex molecular frameworks.
| Derivative | Synthetic Approach | Key Intermediates/Reagents | Metal Ions |
| Schiff Base Complexes | Ligand Synthesis followed by Metal Chelation | Formylated Phenol, Primary Amines | Cu(II), Zn(II), Co(II), Ni(II) |
| Organometallic Reagents | Halogen-Metal Exchange | Magnesium (for Grignard), n-BuLi (for Organolithium) | Mg, Li |
| Heterobimetallic Complexes | Reaction with Lithiated Ligands | Li₂(SC₆H₄), [AuCl(PPh₃)] | Au, Sn |
Research on related thiophenol derivatives has shown the synthesis of heterobimetallic complexes involving metals like gold and tin, indicating the potential for this compound to act as a scaffold for multimetallic systems. acs.org
Formation of Complex Molecular Architectures and Hybrid Materials
The unique substitution pattern of this compound makes it an excellent building block for the construction of supramolecular assemblies and coordination polymers. These complex architectures are held together by non-covalent interactions, such as hydrogen bonds and halogen bonds, or by coordination bonds between metal ions and organic ligands.
Schiff bases derived from substituted phenols are widely used to create coordination polymers. mdpi.com For instance, a tridentate ligand derived from 2,4-dibromo-6-(((3-(methylamino)propyl)amino)methyl)phenol, a compound structurally similar to a derivative of this compound, has been used to synthesize one-dimensional (1D) coordination polymers with zinc(II). mdpi.comresearchgate.net In these structures, zinc ions are bridged by the organic ligand and acetate (B1210297) groups, forming infinite chains. mdpi.com The bromine atoms and the phenolic group can participate in intermolecular hydrogen and halogen bonding, further organizing these chains into three-dimensional supramolecular networks. researchgate.net
The development of hybrid organic-inorganic materials is another area where derivatives of this compound could be applied. Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials where organic fragments are integrated into a silica (B1680970) framework. nih.gov Precursors like 2,6-diformyl-4-methylphenol have been used to create fluorescent PMOs that can act as sensors for metal cations. nih.gov Given its structural similarity, derivatives of this compound could potentially be incorporated into such hybrid materials, imparting specific properties due to the presence of the heavy bromine atoms and the reactive phenol group.
| Architecture Type | Formation Principle | Key Interactions | Potential Application |
| Coordination Polymers | Metal-Ligand Coordination | Coordination bonds, Hydrogen bonds | Catalysis, Sensing |
| Supramolecular Assemblies | Self-Assembly via Non-covalent Bonds | Hydrogen bonding, Halogen bonding, π-π stacking | Crystal Engineering |
| Hybrid Materials (e.g., PMOs) | Co-condensation with Silica Precursors | Covalent Si-O-Si bonds | Optical Sensors, Optoelectronics |
Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 3 Methylphenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure and conformational dynamics of 2,6-dibromo-3-methylphenol and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can gain insights into the spatial arrangement of atoms and the rotational barriers within the molecule.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are fundamental techniques used to map the carbon-hydrogen framework. For instance, in a related compound, 2,6-dibromo-4-methylphenol (B1582163), the ¹H NMR spectrum in CDCl₃ shows distinct signals for the methyl protons and the aromatic protons. chemicalbook.com The chemical shifts of these protons are influenced by the electronic effects of the bromine and hydroxyl substituents.
Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural details by revealing one-bond and multiple-bond correlations between protons and carbons. researchgate.net These experiments are invaluable for unambiguously assigning all proton and carbon signals, especially in more complex derivatives.
Furthermore, NMR spectroscopy is instrumental in studying conformational preferences and dynamic processes. arxiv.org For example, the orientation of the hydroxyl group relative to the methyl and bromine substituents can be investigated through the analysis of intramolecular hydrogen bonding and its effect on chemical shifts. researchgate.net Variable temperature NMR studies can also provide information on the rotational barriers around the C-O bond and the C-C bonds. The insights gained from NMR are critical for understanding reaction mechanisms involving this compound, as changes in the NMR spectrum can be used to track the formation of intermediates and products. organicchemistrydata.org
| NMR Data for a Related Compound: 2,6-Dibromo-4-methylphenol | |
| Nucleus | Chemical Shift (ppm) in CDCl₃ |
| Aromatic Protons | 7.244 |
| Hydroxyl Proton | 5.68 |
| Methyl Protons | 2.244 |
| Data sourced from ChemicalBook chemicalbook.com |
Mass Spectrometry (MS) for Identification of Reaction Intermediates and Degradation Products
Mass spectrometry (MS) is an essential analytical technique for the identification of this compound and its derivatives, as well as for characterizing reaction intermediates and degradation products. This method provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).
The mass spectrum of a related compound, 2,6-dibromo-4-methylphenol, shows a characteristic molecular ion peak corresponding to its molecular weight, with the isotopic pattern of two bromine atoms being clearly visible. chemicalbook.com This isotopic signature is a powerful diagnostic tool for identifying brominated compounds.
In the context of reaction monitoring, MS can detect transient intermediates that may not be observable by other techniques. For example, in the study of the Gibbs reaction for phenols, mass spectrometry was used to detect indophenol (B113434) products. purdue.edu
Furthermore, MS, often coupled with gas chromatography (GC/MS), is crucial for analyzing the complex mixtures that can arise from the degradation of brominated phenols. For instance, the thermal degradation of brominated epoxy resins, which can produce brominated phenols, has been studied using GC/MS to identify various decomposition products. researchgate.net The fragmentation patterns observed in the mass spectra of these products provide valuable structural information, aiding in their identification. The hazardous decomposition products of 2,6-dibromophenol (B46663) include carbon monoxide, carbon dioxide, and hydrogen bromide gas. nih.gov
| Mass Spectrometry Data for 2,6-Dibromophenol | |
| Molecular Formula | C₆H₄Br₂O |
| Molecular Weight | 251.91 g/mol |
| Key Fragmentation Ions (m/z) | 254 (molecular ion with bromine isotopes) |
| Data sourced from PubChem nih.gov |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Solid-State Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and the solid-state structure of this compound and its derivatives. ksu.edu.sa These methods are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their vibrational modes. uni-siegen.de
IR spectroscopy is particularly sensitive to polar functional groups. ksu.edu.sa In the IR spectrum of a phenol (B47542), the characteristic O-H stretching vibration is a prominent feature. The position and shape of this band can provide insights into hydrogen bonding. researchgate.net For instance, intramolecular hydrogen bonding in ortho-substituted phenols can cause a shift of the O-H band to lower wavenumbers. researchgate.net Other key vibrational modes include C-H stretching, C-C stretching of the aromatic ring, and C-Br stretching vibrations.
Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, is complementary to IR spectroscopy. ksu.edu.sa It is often more sensitive to non-polar bonds, such as the C-C bonds within the aromatic ring. spectroscopyonline.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
In the solid state, these techniques can be used to study crystal packing and intermolecular interactions. Differences in the vibrational spectra between the solid and solution phases can indicate the presence of specific intermolecular hydrogen bonds or other packing effects in the crystal lattice. Detailed analysis of the vibrational spectra, often aided by theoretical calculations using density functional theory (DFT), allows for the assignment of specific vibrational modes to the corresponding atomic motions. nih.gov
| Typical IR Absorption Frequencies for Phenolic Compounds | |
| Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H Stretch (free) | 3650 - 3584 |
| O-H Stretch (H-bonded) | 3550 - 3200 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C=C Stretch (aromatic) | 1600 - 1450 |
| C-O Stretch | 1260 - 1180 |
| C-Br Stretch | 680 - 515 |
X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.com This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure of this compound and its derivatives in the solid state.
In a related study on (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, X-ray crystallography revealed an orthorhombic crystal system and a planar molecular conformation stabilized by an intramolecular hydrogen bond. nih.govresearchgate.net The analysis also detailed intermolecular C-H···O hydrogen bonds and C-H···π interactions that form chains within the crystal. nih.govresearchgate.net Such detailed structural information is vital for understanding the physical properties of the compound, including its melting point and solubility. The Crystallography Open Database provides a repository for such crystal structure data. ugr.es
| Crystallographic Data for a Substituted Methylphenol Derivative | |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Key Interactions | Intramolecular O-H···N hydrogen bond, Intermolecular C-H···O hydrogen bonds, C-H···π interactions |
| Data sourced from a study on (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol nih.govresearchgate.net |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Characterization
Electronic absorption and emission spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, is employed to investigate the electronic structure of this compound and its derivatives. nih.gov This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu
The UV-Vis spectrum of a phenolic compound typically exhibits absorption bands arising from π → π* transitions within the aromatic ring. msu.edu The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the ring. The bromine atoms and the methyl group in this compound will influence the energy levels of the molecular orbitals and thus the absorption wavelengths.
Solvent polarity can also affect the UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.net Studies on related Schiff bases have shown that changes in solvent can lead to shifts in the absorption maxima, providing information about the electronic nature of the ground and excited states. researchgate.net
For derivatives that are fluorescent, emission spectroscopy can be used to study the properties of the excited state. This involves exciting the molecule at a specific wavelength and measuring the emitted light at longer wavelengths. The combination of absorption and emission data provides a comprehensive picture of the electronic transitions and can be used to characterize properties like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com In a study on the photocatalytic degradation of a related compound, 2,6-dibromo-4-methylphenol, UV-Vis spectroscopy was used to monitor changes in its concentration. beilstein-journals.org
| Typical UV-Vis Absorption for Phenols | |
| Transition | Approximate Wavelength Range (nm) |
| π → π* | 200 - 300 |
| Note: The exact λmax depends on the specific substitution pattern and solvent. |
Theoretical and Computational Chemistry Studies on 2,6 Dibromo 3 Methylphenol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic landscape of molecules like 2,6-Dibromo-3-methylphenol. These methods solve approximations of the Schrödinger equation to find the lowest energy conformation of the molecule, providing detailed information on bond lengths, bond angles, and charge distribution.
For substituted phenols, DFT methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly used to optimize molecular geometry. karazin.ua These calculations can predict the precise spatial arrangement of the atoms, including the orientation of the hydroxyl and methyl groups relative to the bromine atoms on the benzene (B151609) ring.
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. They illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Representative Calculated Electronic Properties for a Substituted Phenol (B47542)
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | ~ 2.1 Debye | Measures overall polarity of the molecule |
Note: Values are illustrative for a substituted phenol and would be specifically calculated for this compound in a dedicated study.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, including FT-IR, FT-Raman, and NMR spectra. By calculating vibrational frequencies and chemical shifts, researchers can assign specific spectral bands to corresponding molecular motions and atomic environments.
For instance, DFT calculations can predict the vibrational modes of the molecule. These theoretical wavenumbers, after being adjusted by a scaling factor to account for anharmonicity, often show excellent agreement with experimental FT-IR and FT-Raman spectra. tandfonline.comnih.gov This allows for a definitive assignment of complex spectral features, such as the stretching vibrations of the O-H group, C-H bonds of the methyl group and aromatic ring, and the C-Br bonds.
Similarly, Gauge-Independent Atomic Orbital (GIAO) NMR calculations can predict the ¹H and ¹³C chemical shifts. tandfonline.com The strong correlation between calculated and experimental shifts aids in the unambiguous assignment of signals in the NMR spectrum to specific hydrogen and carbon atoms within the this compound structure. tandfonline.com
Table 2: Example of Theoretical vs. Experimental Vibrational Frequencies for a Substituted Phenol
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3580 | 3575 | O-H stretching |
| ν(C-H) | 3080 | 3075 | Aromatic C-H stretching |
| ν(C=C) | 1590 | 1588 | Aromatic ring stretching |
| δ(O-H) | 1350 | 1345 | O-H in-plane bending |
| ν(C-Br) | 650 | 648 | C-Br stretching |
Note: These are representative values. Actual values would be specific to this compound.
Reaction Mechanism Elucidation via Transition State Analysis and Energy Profiles
Computational chemistry provides profound insights into how chemical reactions occur by mapping out the entire reaction pathway. For a compound like this compound, this could involve studying its synthesis, degradation, or its role as a reactant in further chemical transformations.
By calculating the energies of reactants, products, and, most importantly, transition states, a potential energy surface for the reaction can be constructed. Transition state theory allows for the determination of activation energies, which are crucial for understanding reaction rates. DFT calculations are employed to locate the geometry of the transition state—the highest energy point along the reaction coordinate.
For example, studies on the antioxidant activity of phenols often involve computationally modeling their reaction with free radicals. The mechanism can proceed via hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton loss single-electron transfer (SPLET). Computational analysis of the energy profiles for each pathway can determine the most favorable mechanism under different conditions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in different environments (e.g., in a solvent).
For this compound, MD simulations could be used to explore the rotational barrier of the hydroxyl and methyl groups, revealing the most stable conformations and the energy required to transition between them. mdpi.com
Furthermore, MD simulations can elucidate how molecules of this compound interact with each other or with solvent molecules. These simulations can quantify the strength and nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl group or van der Waals interactions. Understanding these interactions is key to predicting physical properties like solubility, melting point, and crystal packing. For instance, studies on similar molecules have shown how intermolecular O-H···O or O-H···Br hydrogen bonds can lead to the formation of dimers or larger polymeric chains in the solid state. nih.gov
Quantitative Structure-Reactivity Relationships (QSAR) for Brominated Phenols
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity, such as toxicity or antioxidant capacity. nih.gov These models are extensively used for brominated and other halogenated phenols to predict their biological and environmental impact. researchgate.net
In a QSAR study, various molecular descriptors are calculated for a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., octanol-water partition coefficient, logP). nih.govacs.org Multiple linear regression or other machine learning algorithms are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov
For brominated phenols, QSAR models have been developed to predict properties like endocrine-disrupting potencies and acute toxicity. researchgate.netnih.gov Descriptors such as hydrophobicity (logKow) and electrophilicity (energy of the LUMO) have been shown to be significant predictors of the toxicity of substituted phenols. nih.gov These models serve as valuable, cost-effective tools for screening new and existing chemicals for potential risks without extensive animal testing. nih.govmdpi.com
Table 3: Common Descriptors Used in QSAR Models for Phenolic Compounds
| Descriptor Type | Example Descriptor | Property Predicted |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Reactivity, Toxicity |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Bioaccumulation, Baseline Toxicity |
| Topological | Molecular Connectivity Index | Various biological activities |
| Thermodynamic | Heat of Formation (Hf) | Antioxidant activity |
| Steric | Molecular Volume/Surface Area | Receptor binding |
Environmental Transformation and Fate of 2,6 Dibromo 3 Methylphenol Excluding Biological Effects and Toxicity
Abiotic Degradation Pathways in Aquatic and Atmospheric Environments
Abiotic degradation involves the breakdown of a chemical through non-biological processes. For 2,6-Dibromo-3-methylphenol, this is expected to occur primarily through photolysis, hydrolysis, and oxidation.
Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. Studies on the closely related isomer 2,6-dibromo-4-methylphenol (B1582163) (DBMP) reveal that the presence of bromine substituents significantly facilitates direct photolysis in aqueous solutions. nih.govbeilstein-journals.org The principal mechanism is the photolytic cleavage of the carbon-bromine (C-Br) bond, leading to the formation of bromide ions. beilstein-journals.org
Research comparing DBMP with phenol (B47542) showed that DBMP degrades much more rapidly under light exposure. beilstein-journals.org The half-life for the direct photolysis of DBMP at pH 8 was found to be 22 minutes, whereas for phenol it was 1,732.9 minutes. beilstein-journals.org This rapid degradation is attributed to the high amount of the dissociated ionic form of the brominated phenol at that pH. beilstein-journals.org In photocatalytic processes using magnetite as a catalyst, the degradation of DBMP is even faster, with a half-life of as little as 3.2 minutes and up to 98% degradation achieved within 60 minutes. nih.govbeilstein-journals.org
Table 1: Comparative Degradation Kinetics of 2,6-Dibromo-4-methylphenol (DBMP) vs. Phenol
| Degradation Process | Compound | Apparent Rate Constant (k_app) (min⁻¹) | Half-life (t½) (min) | Degradation Efficiency (60 min) | Source |
| Direct Photolysis | DBMP | 3.15 x 10⁻² | 22.0 | ~50% | nih.govbeilstein-journals.org |
| Phenol | - | 1732.9 | - | beilstein-journals.org | |
| Photocatalysis (Magnetite M2) | DBMP | 2.20 x 10⁻¹ | 3.2 | ~98% | nih.govbeilstein-journals.org |
| Phenol | 6.20 x 10⁻³ | - | ~30% | beilstein-journals.org | |
| Ozonolysis | DBMP | - | 15.5 | - | nih.gov |
| Phenol | 7.36 x 10⁻² | - | - | beilstein-journals.org |
Data derived from studies on the isomer 2,6-dibromo-4-methylphenol (DBMP) at pH 8.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Bromophenolic compounds can undergo hydrolysis, although the rate is often slow under typical environmental conditions. Kinetic studies on the solvolysis of 2,6-dibromo-4-dibromomethylphenol, a related compound, indicate that the rate-determining step is a conventional SN1 reaction, where a carbocation intermediate is formed after the loss of a bromide ion. psu.edu The rate of this process was found to be independent of the solution's acidity. psu.edu While specific data for this compound is unavailable, it is expected to exhibit considerable stability against hydrolysis unless influenced by factors like high pH or catalytic conditions. researchgate.net
In both aquatic and atmospheric environments, this compound is susceptible to oxidation by reactive oxygen species. The hydroxyl radical (•OH) is a primary oxidant in the atmosphere and in advanced oxidation processes for water treatment. copernicus.orgresearchgate.net The EPISUITE program, a chemical fate prediction tool, estimates that related compounds like 2,4-dibromophenol (B41371) have an atmospheric half-life of approximately 44.6 hours due to reaction with OH radicals. researchgate.net
Ozone (O₃) is another powerful oxidant used in water treatment. Studies on the isomer DBMP demonstrated its degradation via ozonolysis, though the process was slower than photocatalysis, with a half-life of 15.5 minutes. nih.govbeilstein-journals.org In alkaline conditions, ozone decomposition is catalyzed by hydroxide (B78521) ions, which generates highly reactive hydroxyl radicals that accelerate the degradation of phenolic compounds. beilstein-journals.org The degradation of bromophenols by ozone involves the release of bromide ions from the benzene (B151609) ring. beilstein-journals.org Advanced oxidation processes that generate sulfate (B86663) radicals (SO₄⁻•) have also been shown to be highly effective in degrading halogenated phenols. researchgate.net
Biotic Transformation and Biotransformation Pathways in Environmental Systems (Microbial, Enzymatic)
Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. Halogenated aromatic compounds like this compound can be degraded through several microbial pathways. nih.gov
One significant pathway is reductive dehalogenation , where a halogen substituent is removed and replaced by a hydrogen atom. This process is common in anaerobic (oxygen-free) environments. For instance, anaerobic bacteria associated with marine sponges have been shown to reductively debrominate 2,6-dibromophenol (B46663) to produce phenol. ufz.de
Another key mechanism is oxidative dehalogenation , catalyzed by monooxygenase and dioxygenase enzymes, which incorporate one or two hydroxyl groups onto the aromatic ring, respectively. nih.gov This hydroxylation makes the compound more water-soluble and prepares it for subsequent ring cleavage. nih.gov
Additionally, O-methylation is a biotransformation pathway where bacteria add a methyl group to the phenolic hydroxyl group, converting bromophenols into more volatile and less water-soluble bromoanisoles. researchgate.netasm.org This process can affect the compound's environmental mobility and persistence. researchgate.netresearchgate.net
Occurrence and Distribution Mechanisms in Environmental Matrices
While specific monitoring data for this compound is not widely available, the occurrence of related bromophenols is well-documented. These compounds enter the environment from both natural and anthropogenic sources. researchgate.netresearchgate.net
Many marine organisms, particularly algae, naturally produce a variety of bromophenols. researchgate.netresearchgate.net Anthropogenically, bromophenols are released into the environment as degradation products of widely used brominated flame retardants (BFRs), such as Tetrabromobisphenol A (TBBPA). researchgate.netmdpi.com For example, 2,6-dibromo-4-isopropylphenol (B1289882) and the isomer 2,6-dibromo-4-methylphenol have been identified as intermediate products in the photocatalytic degradation of TBBPA. mdpi.comnih.gov Due to their moderate water solubility and persistence, bromophenols are ubiquitously found in aquatic ecosystems, sediments, and marine biota. researchgate.netresearchgate.net
Analytical Methodologies for Environmental Trace Detection in Research
Detecting trace levels of this compound and its transformation products in complex environmental matrices like water and sediment requires sensitive and specific analytical methods.
Table 2: Analytical Techniques for Brominated Phenol Detection
| Technique | Description | Application Notes | Source |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then identified by their mass-to-charge ratio. | A standard and robust method for identifying and quantifying brominated phenols and their degradation products in environmental samples. mdpi.comnih.gov | mdpi.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. Often coupled with a UV or MS detector. | Used to monitor the concentration of parent compounds and their primary transformation products during degradation experiments. ufz.de | ufz.de |
| Solid-Phase Extraction (SPE) | A sample preparation technique used to concentrate and purify analytes from a solution. | Essential for extracting and concentrating trace levels of bromophenols from water samples prior to instrumental analysis. thermoscientific.com | thermoscientific.com |
| Compound-Specific Isotope Analysis (CSIA) | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) in a specific compound. | A powerful tool to track the source and quantify the extent of biodegradation of pollutants like bromophenols in the environment by measuring isotopic fractionation. ufz.de | ufz.de |
Applications of 2,6 Dibromo 3 Methylphenol in Specialized Chemical Fields Excluding Medical/clinical and Safety
Role as a Key Intermediate in Complex Organic Synthesis
Substituted and halogenated phenols are recognized as versatile building blocks in organic synthesis. While extensive research documents the synthetic utility of isomers like 2,6-dibromo-4-methylphenol (B1582163) and 2,4-dibromo-6-methylphenol (B165728), specific examples detailing the use of 2,6-dibromo-3-methylphenol as a key intermediate are less common in readily available literature.
However, the reactivity patterns of its isomers suggest its potential. For instance, related compounds such as 2,6-dibromo-4-methylphenol are used as starting materials for further functionalization. One documented reaction involves the conversion of 2,6-dibromo-4-methylphenol to 2,6-dibromoanisole, demonstrating how the phenolic hydroxyl group can be modified to alter the compound's properties for subsequent synthetic steps. longwood.edu Another example is the synthesis of complex phosphine (B1218219) ligands from 2,6-dibromo-4-methylphenol, where the bromine atoms are replaced by diphenylphosphino groups through metallation and reaction with chlorodiphenylphosphine. researchgate.net These examples highlight the established reactivity of the dibromomethylphenol scaffold, suggesting a similar potential for this compound in constructing more complex molecular architectures.
Precursor for Advanced Materials (e.g., flame retardant chemical scaffolds, polymers)
Brominated compounds, particularly brominated phenols, are a significant class of molecules used in the production of flame retardants (FRs). mdpi.com These compounds operate by releasing bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. researchgate.net Brominated flame retardants are valued for providing an effective balance of performance, cost, and processability in a variety of polymers. researchgate.net
While specific flame retardants or polymers synthesized directly from this compound are not extensively detailed, its structure is emblematic of a monomer that could be incorporated into larger systems. Brominated phenols like Tetrabromobisphenol A (TBBPA) are major industrial flame retardants used in the backbone of epoxy and polycarbonate resins. mdpi.cominchem.org Given its bifunctional nature (a phenolic hydroxyl group for polymerization and bromine atoms for flame retardancy), this compound represents a potential building block for creating specialized polymers with inherent flame-retardant properties. The development of polymeric flame retardants is a key strategy to create sustainable materials that reduce the migration of smaller FR molecules.
Use in the Development of Analytical Reagents and Probes
A primary and well-documented application of this compound is its role as a crucial structural component of the analytical dye and pH indicator, Bromocresol green. researchgate.netsciencemadness.org The full IUPAC name for Bromocresol green is 4,4'-(1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(this compound), which explicitly confirms that two units of the this compound moiety form the foundation of the final dye molecule. thegoodscentscompany.comcymitquimica.comacs.org
Bromocresol green is widely used in analytical chemistry due to its distinct color change from yellow in acidic conditions (pH below 3.8) to blue in basic conditions (pH above 5.4). sciencemadness.org This property makes it an invaluable indicator for titrations and for preparing microbiological growth media where pH control is critical. sciencemadness.org Beyond its function as a pH indicator, Bromocresol green has been employed in various spectrophotometric methods and as a tracking dye in DNA agarose (B213101) gel electrophoresis. thegoodscentscompany.com Its applications also extend to the development of sensors, such as those for detecting volatile amines to monitor fish spoilage. thegoodscentscompany.com
Table 1: Properties of Bromocresol Green
| Property | Value |
|---|---|
| IUPAC Name | 2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxobenzo[c]oxathiol-3-yl]-3-methylphenol lookchem.com |
| Molecular Formula | C₂₁H₁₄Br₄O₅S sciencemadness.org |
| CAS Number | 76-60-8 thegoodscentscompany.com |
| Appearance | Light brown powder sciencemadness.org |
| pH Transition Range | 3.8 (Yellow) – 5.4 (Blue) |
| Solubility | Almost insoluble in water; soluble in ethanol, diethyl ether, acetone (B3395972) sciencemadness.org |
Applications in Catalyst and Ligand Development
The development of ligands is central to advancing transition metal catalysis. Phenolic compounds with bulky substituents are valuable precursors for creating ligands that can stabilize metal centers and influence the selectivity of catalytic reactions. While direct applications of this compound in this area are not prominent, the utility of its isomers is well-established, indicating its potential.
For example, the related compound 2-bromo-4-methylphenol (B149215) serves as a precursor for bifunctional mono-cyclopentadienyl phenol (B47542) ligands, which are important in organometallic chemistry. acs.org In another study, 2,6-dibromo-4-methylphenol was used to synthesize bidentate phosphine ligands (pincer ligands). researchgate.net These ligands, featuring a central phenolic ring, can coordinate with metals to form stable catalysts. Furthermore, research has shown that compounds like 2,4-dibromo-6-methylphenol can act as reagents that enhance the efficiency of molybdenum imido alkylidene catalysts used in olefin metathesis reactions. The structural similarities—a phenol ring with steric bulk and reactive bromine sites—suggest that this compound is a viable candidate for the synthesis of novel ligands for various catalytic applications.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,4-dibromo-6-methylphenol |
| This compound |
| 2,6-dibromo-4-bromomethyl-3-methylphenol |
| 2,6-dibromo-4-methylphenol |
| 2,6-dibromoanisole |
| 2-bromo-4-methylphenol |
| 4,4′-isopropylidenebis(2,6-dibromophenol) |
| 4-halogenated-3-methylphenol |
| 4-isopropyl-3-methylphenol |
| Bromocresol green |
| Chlorodiphenylphosphine |
Future Directions and Emerging Research Avenues for 2,6 Dibromo 3 Methylphenol
Development of Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of brominated phenols often involves elemental bromine, a reagent that is highly toxic and corrosive, presenting significant handling risks and a low atom economy. researchgate.netchemrxiv.org The future of synthesizing 2,6-Dibromo-3-methylphenol is geared towards greener, safer, and more efficient protocols that maximize the incorporation of starting materials into the final product.
Key research trends focus on several areas:
Alternative Bromine Sources: A significant shift is underway from molecular bromine to safer, more manageable bromine sources. Systems combining an alkali metal bromide like potassium bromide (KBr) with a green oxidant such as hydrogen peroxide (H₂O₂), persulfate, or bromate (B103136) (BrO₃⁻) are gaining prominence. researchgate.netchemrxiv.orgnih.gov These in situ methods generate the reactive bromine species only as needed, minimizing hazards.
Catalytic Systems: The use of catalysts is central to developing sustainable methods. Environmentally benign and recyclable catalysts like boric acid have proven effective in promoting the regioselective bromination of aromatic compounds with KBr and H₂O₂. nih.gov Other catalytic systems being explored include transition metals like copper and layered double hydroxides (LDHs), which can facilitate reactions under milder conditions and improve selectivity. researchgate.net
Controlling Selectivity: Achieving high atom economy requires precise control over the reaction to yield the desired dibromo- product without significant formation of mono- or tri-brominated impurities. Studies show that controlling the stoichiometry of reagents, such as using N-Bromosuccinimide (NBS), can selectively produce di-brominated phenols. nih.gov
The following table provides a comparative overview of traditional versus emerging sustainable synthetic approaches.
| Feature | Traditional Bromination (e.g., Br₂ in solvent) | Emerging Sustainable Routes |
| Bromine Source | Elemental Bromine (Br₂) | KBr or HBr with an oxidant (H₂O₂, Persulfate) researchgate.netnih.gov |
| Catalyst | Often uncatalyzed or uses harsh acids | Recyclable catalysts (Boric Acid, LDHs) researchgate.netnih.gov |
| Solvent | Often chlorinated or other volatile organic solvents | Water, Ethanol-water mixtures nih.gov |
| Byproducts | Stoichiometric HBr, polybrominated species | Water, recyclable catalyst nih.gov |
| Atom Economy | Low, due to HBr byproduct and side reactions researchgate.net | Higher, due to improved selectivity and reagent choice |
| Safety Profile | High (toxic, corrosive reagent) | Significantly improved (safer reagents, milder conditions) researchgate.netchemrxiv.org |
Exploration of Novel Reactivity and Unconventional Transformations
Beyond its synthesis, future research is focused on unlocking the full synthetic potential of this compound by exploring its reactivity in novel and unconventional ways. The two bromine atoms and the phenolic hydroxyl group serve as reactive handles for a variety of chemical transformations.
Emerging areas of reactivity research include:
Oxidative Coupling Reactions: Phenols are known to undergo oxidative coupling to form C-C or C-O bonds, leading to biphenols or diaryl ethers. The electrochemical oxidation of related bromophenols like 2,4,6-tribromophenol (B41969) has been shown to produce dimeric products, such as 2,6-dibromo-4-(2,4,6-tribromophenoxy)phenol. researchgate.net Future work will likely explore the use of selective catalysts, such as chromium-salen complexes, to control the homo- and cross-coupling of this compound with other phenolic substrates, enabling the synthesis of complex polyphenolic structures. core.ac.uk
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bonds are ideal sites for palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions. ossila.comacs.org This allows for the precise installation of new carbon-carbon and carbon-nitrogen bonds. This reactivity positions this compound as a versatile building block for constructing complex molecules, including pharmaceuticals and functional organic materials. ossila.comjst.go.jp An emerging frontier is the deoxygenative cross-coupling of phenols, which would use the phenolic group itself as a leaving group, representing a highly atom-economical approach to forming biaryl compounds. mdpi.com
Reductive Transformations: While often used for further functionalization, the bromine atoms can also be selectively removed. This can be achieved through methods like photocatalytic reduction on catalyst surfaces or via enzymatic processes using reductive dehalogenases. nih.govthegoodscentscompany.com This reactivity could be harnessed for targeted synthesis or in bioremediation strategies.
High-Temperature Chemistry: Studies on related compounds like 2-bromophenol (B46759) show that high-temperature oxidation can lead to the formation of brominated dibenzofurans and dibenzo-p-dioxins. nih.gov Understanding these reaction pathways is crucial for predicting the environmental fate of brominated phenols and for developing strategies to mitigate the formation of persistent organic pollutants during thermal processes.
Integration into Advanced Functional Materials and Supramolecular Structures
The unique combination of a phenolic hydroxyl group and two ortho-bromine atoms makes this compound an attractive building block for advanced materials with tailored properties.
Future research is likely to focus on the following applications:
High-Performance Polymers: The 2,6-disubstituted phenol (B47542) motif is a cornerstone for high-performance polymers. Oxidative polymerization can lead to poly(phenylene oxide)s, such as Poly(2,6-dibromophenol oxide), which are known for their thermal stability. chemicalbook.com Furthermore, the 2,6-dibromophenol (B46663) unit is a key component in widely used flame retardants like tetrabromobisphenol A (TBBPA) and its corresponding polycarbonate and epoxy polymers. europa.eusigmaaldrich.com Future work will aim to incorporate this compound into new polymer backbones to fine-tune properties like flame retardancy, thermal resistance, and processability.
Organic Electronics: Dibromo-functionalized aromatic compounds are essential monomers for synthesizing conjugated polymers used in organic electronics. ossila.com Through reactions like Suzuki or Stille coupling, this compound could be integrated into polymers designed for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. The bromine and methyl substituents would offer a handle to control solubility and molecular packing in the solid state.
Supramolecular Assemblies: The hydroxyl group is a hydrogen-bond donor, while the bromine atoms can act as halogen-bond donors. This allows the molecule to participate in specific, directional non-covalent interactions to form complex supramolecular structures. Research has shown that related bromophenol dyes can engage in supramolecular recognition to bind with biological structures like bacterial amyloid proteins. rsc.org Future studies could explore the self-assembly of this compound derivatives into liquid crystals, gels, or porous frameworks for sensing, separation, or catalysis.
Enhanced Computational Modeling for Predictive Chemical Properties and Reactivity
As the complexity of chemical research grows, computational modeling has become an indispensable tool for accelerating discovery. For this compound, enhanced computational methods offer a pathway to predict its properties and reactivity, guiding experimental efforts and providing deeper mechanistic insights.
Key avenues for computational research include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are being used to provide a fundamental understanding of the molecule's properties. nih.gov DFT calculations can accurately predict molecular geometry, electronic structure, and vibrational spectra. They are also employed to calculate key parameters related to reactivity, such as O-H bond dissociation energies (BDEs) and ionization potentials (IPs), which are crucial for predicting antioxidant potential. acs.orgacs.org Furthermore, DFT can be used to map out entire reaction pathways, identifying transition states and intermediates to elucidate complex reaction mechanisms, such as its degradation or its role in catalytic cycles. nih.gov
Predictive Reactivity Models: Researchers are developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate molecular structure with chemical reactivity and physical properties. tandfonline.com For halogenated phenols, QSAR models have been successfully built to predict reaction rates and inhibition potential against biological targets. tandfonline.comnih.gov These models use calculated quantum chemical descriptors—such as frontier molecular orbital energies (E_HOMO, E_LUMO) and atomic charges—to create statistically robust predictive tools. nih.gov
In Silico Screening for Materials and Biological Activity: Computational tools are increasingly used to screen compounds for potential applications before synthesis. In silico docking and molecular dynamics simulations can predict the binding affinity of this compound derivatives to specific protein targets, helping to assess potential bioactivity or toxicity. nih.govresearchgate.net Similarly, these methods can model the interactions between molecules, aiding in the design of new polymers and supramolecular materials by predicting how the molecules will pack and interact in the solid state or in solution. acs.org The development of machine learning algorithms trained on large datasets of chemical reactions and properties promises to deliver even faster and more accurate predictions of reactivity and function. nih.gov
Q & A
Basic Research Question
- ¹H NMR : Expect aromatic proton signals at δ 7.2–7.4 ppm (meta to Br substituents) and a singlet for the methyl group at δ 2.3 ppm .
- ¹³C NMR : Aromatic carbons adjacent to Br appear at ~110–120 ppm, while the methyl carbon resonates at ~20 ppm.
- IR Spectroscopy : O-H stretch (phenolic) at ~3200–3400 cm⁻¹ and C-Br stretches at ~550–650 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 280 (C₇H₆Br₂O⁺) with characteristic fragmentation patterns (loss of Br or CH₃ groups) .
How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Advanced Research Question
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for bromine-containing systems .
- Basis Sets : Employ def2-TZVP for Br and 6-31G(d) for lighter atoms.
- Key Outputs :
- Validation : Compare computed vibrational frequencies with experimental IR data to refine parameters .
What environmental fate studies are appropriate for assessing the ecological impact of this compound, and which degradation markers should be monitored?
Advanced Research Question
- Degradation Pathways :
- Persistence Metrics : Measure half-life in water (pH 7, 25°C) using OECD 309 guidelines. Expected t₁/₂ > 60 days due to bromine’s electron-withdrawing effects .
- Ecotoxicology : Perform algal growth inhibition tests (OECD 201) to assess EC₅₀ values .
How should researchers resolve discrepancies in reported physicochemical properties (e.g., logP, solubility) of this compound across different studies?
Q. Data Contradiction Analysis
- Experimental Replication : Standardize conditions (temperature, solvent purity) for solubility (e.g., shake-flask method in pH-buffered water) .
- Computational Cross-Validation : Compare logP predictions from DFT (e.g., COSMO-RS) with experimental octanol-water partitioning data .
- Meta-Analysis : Aggregate data from PubChem, EPA DSSTox, and crystallographic databases to identify outliers .
What challenges exist in determining the crystal structure of this compound, and how can heavy atom effects be mitigated?
Advanced Research Question
- Crystallization Issues : Bromine’s high electron density causes absorption errors in X-ray diffraction. Solutions include:
- Low-Temperature Data Collection : Reduce thermal motion (100 K) to improve resolution .
- Heavy Atom Correction : Apply empirical absorption corrections (e.g., SADABS) during refinement.
- Key Structural Features : Anticipate a planar aromatic ring with Br–C bond lengths of ~1.9 Å and intermolecular O-H···O hydrogen bonding .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
